N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide
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Overview
Description
NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a sulfonamide functional group
Preparation Methods
The synthesis of NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. The process begins with the preparation of the pyrrolidine ring, which can be synthesized through cyclization reactions involving appropriate precursors. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. Finally, the sulfonamide group is added using sulfonyl chloride in the presence of a base such as pyridine .
Chemical Reactions Analysis
NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or amines.
Scientific Research Applications
NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs due to its ability to interact with various biological targets.
Biological Studies: The compound is studied for its potential antiviral, anticancer, and antimicrobial properties.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity .
Comparison with Similar Compounds
NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE can be compared with other sulfonamide-containing compounds, such as:
Sulfamethoxazole: Used as an antibiotic.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfapyridine: Used to treat dermatitis herpetiformis.
These compounds share the sulfonamide functional group but differ in their specific structures and applications, highlighting the unique properties of NN-DIMETHYL-4-(3-PHENYLPYRROLIDINE-1-CARBONYL)BENZENE-1-SULFONAMIDE.
Properties
Molecular Formula |
C19H22N2O3S |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-(3-phenylpyrrolidine-1-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O3S/c1-20(2)25(23,24)18-10-8-16(9-11-18)19(22)21-13-12-17(14-21)15-6-4-3-5-7-15/h3-11,17H,12-14H2,1-2H3 |
InChI Key |
YOBSDKCIDUCYSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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